(3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate
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Overview
Description
(3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a vinyl group attached to the pyridine ring, along with two methyl groups at positions 3 and 5, and an acetate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-vinylpyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological targets. It can also be used in the design of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The vinyl group and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and its ability to bind to biological targets. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have similar structural features but differ in the functional groups attached to the pyridine ring.
2-Methyl-5-ethylpyridine: This compound shares the pyridine core but has different substituents, leading to distinct chemical properties.
Uniqueness: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate is unique due to the presence of both a vinyl group and an acetate group on the pyridine ring
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(4-ethenyl-3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C12H15NO2/c1-5-11-8(2)6-13-12(9(11)3)7-15-10(4)14/h5-6H,1,7H2,2-4H3 |
InChI Key |
UUDFIVOMLCNRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C=C)C)COC(=O)C |
Origin of Product |
United States |
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